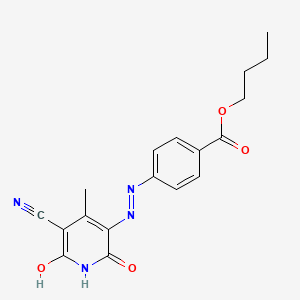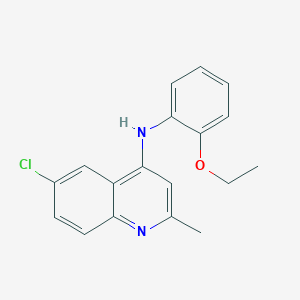![molecular formula C25H22Cl2N2O4S2 B11633394 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane](/img/structure/B11633394.png)
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with two 4-chloro-1-naphthylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles.
Oxidation Reactions: The naphthyl rings can undergo oxidation under strong oxidizing conditions.
Reduction Reactions: The sulfonyl groups can be reduced to sulfides under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Oxidation: Oxidized naphthyl derivatives.
Reduction: Reduced sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonyl groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl
- Benzene, 1,1’-sulfonylbis[4-chloro-]
Uniqueness
1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane is unique due to its diazepane ring structure, which is not commonly found in similar compounds. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H22Cl2N2O4S2 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
1,4-bis[(4-chloronaphthalen-1-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C25H22Cl2N2O4S2/c26-22-10-12-24(20-8-3-1-6-18(20)22)34(30,31)28-14-5-15-29(17-16-28)35(32,33)25-13-11-23(27)19-7-2-4-9-21(19)25/h1-4,6-13H,5,14-17H2 |
Clave InChI |
QQYSMVNHICQYKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11633319.png)
![ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633323.png)
![1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11633326.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B11633339.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11633341.png)
![3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11633352.png)
![(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11633360.png)

![diprop-2-en-1-yl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11633370.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633376.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633385.png)
![4-[(2E)-2-(6-amino-2-hydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11633391.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633393.png)
